1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a useful research compound. Its molecular formula is C13H14ClN3 and its molecular weight is 247.72 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Mode of Action
It is known that similar compounds can act as inhibitors of certain biochemical processes .
Biochemical Pathways
Similar compounds have been used in the synthesis of various pharmaceutical and biologically active compounds, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been used in the synthesis of various pharmaceutical and biologically active compounds, suggesting that they may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
1-(2-Chloroethyl)-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor of liver alcohol dehydrogenase . This interaction is crucial as it can influence the metabolism of alcohol and other substrates processed by this enzyme. Additionally, the compound’s structure allows it to form stable complexes with certain proteins, potentially altering their function and activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. The compound’s ability to inhibit liver alcohol dehydrogenase is one such example, where it binds to the enzyme’s active site, preventing substrate access and subsequent catalysis . Additionally, it can interact with DNA and RNA, influencing transcription and translation processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. For instance, its interaction with liver alcohol dehydrogenase can alter the metabolism of alcohol and other related substrates .
Properties
IUPAC Name |
1-(2-chloroethyl)-3-pyridin-4-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-6-9-17-12-3-1-2-11(12)13(16-17)10-4-7-15-8-5-10/h4-5,7-8H,1-3,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAQRQXVLPMZND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=CC=NC=C3)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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